molecular formula C24H25FN6O3S B2625369 N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105225-00-0

N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2625369
CAS No.: 1105225-00-0
M. Wt: 496.56
InChI Key:
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Description

N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a triazoloquinazoline core, which is known for its biological activity, making it a compound of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinazoline intermediate with a thiol or sulfide reagent.

    Attachment of the carbamoyl group: This can be done using carbamoylation reagents under suitable conditions.

    Final modifications: The butan-2-yl and other substituents are introduced through alkylation or acylation reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It may have potential as a therapeutic agent due to its pharmacological properties.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(butan-2-yl)-1-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other triazoloquinazoline derivatives, such as:

These compounds share structural similarities but may differ in their biological activity, chemical reactivity, and applications

Properties

IUPAC Name

N-butan-2-yl-1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O3S/c1-5-14(3)26-21(33)15-7-9-17-19(10-15)31-23(30(4)22(17)34)28-29-24(31)35-12-20(32)27-16-8-6-13(2)18(25)11-16/h6-11,14H,5,12H2,1-4H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPIWAUYYPDGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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